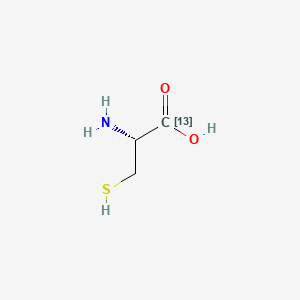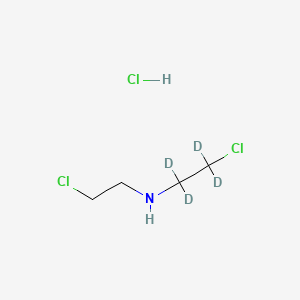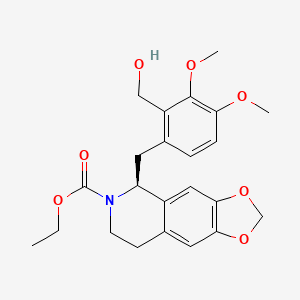
N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester (N-DCACE) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the naturally occurring compound Canadalisol, a metabolite of the plant-derived cannabinoid Cannabidiol (CBD). N-DCACE has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been studied for its potential therapeutic uses in a range of conditions, such as depression, anxiety, and chronic pain.
科学研究应用
N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester has been studied for its potential therapeutic uses in a range of conditions, including depression, anxiety, chronic pain, and inflammation. It has also been studied for its anti-cancer effects, with studies showing that it can inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer. In addition, N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester has been studied for its potential neuroprotective effects and its ability to modulate the immune system.
作用机制
The mechanism of action of N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester is not fully understood. However, it is believed to act through a number of different pathways, including the modulation of the endocannabinoid system and the activation of the PPAR-γ receptor. It is also thought to act as an agonist of the CB2 receptor, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been studied for its potential neuroprotective effects and its ability to modulate the immune system. In addition, it has been shown to possess analgesic and anxiolytic properties.
实验室实验的优点和局限性
The main advantages of using N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester in scientific research are its wide range of biological activities and its potential therapeutic uses. It is also relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to using N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester in laboratory experiments. For example, it is not water-soluble and is not easily metabolized in the body, which may limit its therapeutic potential.
未来方向
The potential therapeutic applications of N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester are still being explored. Future research should focus on the mechanism of action of N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester, its potential therapeutic uses in a range of conditions, and its safety and toxicity profile. In addition, further research should be conducted to explore the potential synergistic effects of N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester with other compounds, such as cannabinoids and terpenes. Finally, further research should be conducted to explore the potential industrial applications of N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester, such as its use in food and cosmetic products.
合成方法
N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester can be synthesized from Canadalisol using a two-step process. The first step involves the conversion of Canadalisol to its N-desmethylated form, N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester. This is achieved by the addition of an ethyl ester group to the carboxyl group at the N-position of the Canadalisol molecule. The second step involves the conversion of N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester to its N-carboxylic acid form, which is achieved by the addition of an acid catalyst to the N-position of the molecule.
属性
IUPAC Name |
ethyl (5S)-5-[[2-(hydroxymethyl)-3,4-dimethoxyphenyl]methyl]-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO7/c1-4-29-23(26)24-8-7-15-10-20-21(31-13-30-20)11-16(15)18(24)9-14-5-6-19(27-2)22(28-3)17(14)12-25/h5-6,10-11,18,25H,4,7-9,12-13H2,1-3H3/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJXFUDTUXDQGT-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=CC3=C(C=C2C1CC4=C(C(=C(C=C4)OC)OC)CO)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC2=CC3=C(C=C2[C@@H]1CC4=C(C(=C(C=C4)OC)OC)CO)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


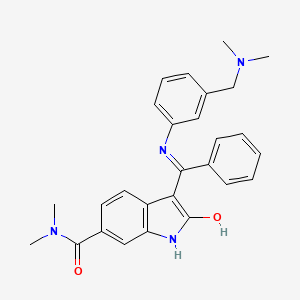

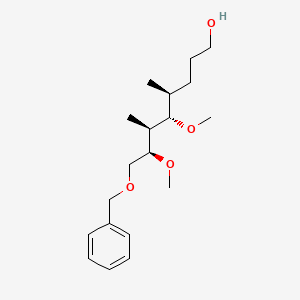
![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate](/img/no-structure.png)

